Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride
Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride
Brand Name:
Vulcanchem
CAS No.:
133448-22-3
VCID:
VC0134998
InChI:
InChI=1S/C35H45N7O9.ClH/c1-21-17-30(45)50-27-18-23(12-13-24(21)27)40-32(47)25(11-8-16-38-33(36)37)41-28(43)19-39-31(46)26(42-34(48)51-35(2,3)4)14-15-29(44)49-20-22-9-6-5-7-10-22;/h5-7,9-10,12-13,17-18,25-26H,8,11,14-16,19-20H2,1-4H3,(H,39,46)(H,40,47)(H,41,43)(H,42,48)(H4,36,37,38);1H
SMILES:
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl
Molecular Formula:
C35H46ClN7O9
Molecular Weight:
744.2 g/mol
Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride
CAS No.: 133448-22-3
Main Products
VCID: VC0134998
Molecular Formula: C35H46ClN7O9
Molecular Weight: 744.2 g/mol
CAS No. | 133448-22-3 |
---|---|
Product Name | Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride |
Molecular Formula | C35H46ClN7O9 |
Molecular Weight | 744.2 g/mol |
IUPAC Name | benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride |
Standard InChI | InChI=1S/C35H45N7O9.ClH/c1-21-17-30(45)50-27-18-23(12-13-24(21)27)40-32(47)25(11-8-16-38-33(36)37)41-28(43)19-39-31(46)26(42-34(48)51-35(2,3)4)14-15-29(44)49-20-22-9-6-5-7-10-22;/h5-7,9-10,12-13,17-18,25-26H,8,11,14-16,19-20H2,1-4H3,(H,39,46)(H,40,47)(H,41,43)(H,42,48)(H4,36,37,38);1H |
Standard InChIKey | GWPBOFRTQMAFMY-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl |
Sequence | XGR |
PubChem Compound | 16219031 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume